molecular formula C12H12FNO3 B1306130 1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 63674-46-4

1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1306130
CAS RN: 63674-46-4
M. Wt: 237.23 g/mol
InChI Key: DEFUAHXVPYNTKQ-UHFFFAOYSA-N
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Description

The compound "1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid" is a derivative of pyrrolidine carboxylic acid with a fluorine and a methyl group attached to the phenyl ring. This structure suggests potential biological activity, and derivatives of pyrrolidine carboxylic acid have been explored for various pharmaceutical applications, including antibacterial agents and antioxidants .

Synthesis Analysis

The synthesis of related pyrrolidine carboxylic acid derivatives often involves multi-step reactions, including palladium-catalyzed processes, condensation reactions, and the use of various building blocks such as amines, aldehydes, and ketones . For instance, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid involved a regioselective chlorination followed by a selective monodechlorination and coupling of building blocks . Similarly, the synthesis of 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives included condensation with aromatic aldehydes and acetone, leading to various isomeric forms .

Molecular Structure Analysis

The molecular structure of pyrrolidine carboxylic acid derivatives is characterized by the presence of a pyrrolidine ring and a carboxylic acid moiety. The substitution pattern on the phenyl ring can significantly influence the molecular conformation and electronic properties. Detailed structural examination, including NMR techniques and molecular modeling, has been used to evaluate the conformation, configuration, and substituent effects of these compounds .

Chemical Reactions Analysis

Pyrrolidine carboxylic acid derivatives can undergo various chemical reactions, including condensation to form hydrazones, reactions with diketones to yield pyrazole and pyrrole derivatives, and the formation of oxadiazole derivatives . These reactions are influenced by the presence of amide and azomethine structural units within the molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine carboxylic acid derivatives, such as solubility, fluorescence, and reactivity, are crucial for their potential applications. For example, the spectrophotofluorometric analysis of a related compound, 2-[[3-(trifluoromethyl)phenyl]amino]-3-pyridine carboxylic acid, demonstrated its fluorescence behavior when complexed with aluminum in ethanol . Additionally, the antioxidant activity of these derivatives has been assessed using methods like DPPH radical scavenging, indicating that some compounds exhibit significant antioxidant potential .

Safety And Hazards

Boronic acids can cause skin irritation, serious eye irritation, and may cause respiratory irritation4.


Future Directions

Given the wide range of applications and the unique properties of boronic acids, it’s likely that research in this area will continue to grow. This could lead to the development of new drugs and other useful compounds1.


properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3/c1-7-2-3-9(5-10(7)13)14-6-8(12(16)17)4-11(14)15/h2-3,5,8H,4,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFUAHXVPYNTKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388109
Record name 1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

CAS RN

63674-46-4
Record name 1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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